1-(Cyclopent-1-en-1-yl)-4-methoxybenzene
Description
Structural Context and Classification within Aromatic and Cyclic Alkene Systems
1-(Cyclopent-1-en-1-yl)-4-methoxybenzene is classified as an aryl-substituted cyclic alkene. chemicals.co.uk The core structure contains a five-membered cyclopentene (B43876) ring, which is an unsaturated hydrocarbon. chemicals.co.uk The double bond within this ring is tetrasubstituted, meaning each of the two carbon atoms of the double bond is attached to two other non-hydrogen atoms, which contributes to its steric congestion. chemicals.co.ukkhanacademy.org
The molecule is also a derivative of methoxybenzene, more commonly known as anisole (B1667542). wikipedia.orgpsiberg.comhmdb.ca This makes it an aromatic ether, with the methoxy (B1213986) group (-OCH₃) attached to the benzene (B151609) ring. wikipedia.orghmdb.ca The cyclopentene ring is bonded to the benzene ring at the para position relative to the methoxy group. This arrangement creates a conjugated system, where the π-electrons of the benzene ring can interact with the π-electrons of the cyclopentene double bond.
Table 1: Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 709-12-6 epa.gov |
| Molecular Formula | C₁₂H₁₄O |
| Molecular Weight | 174.24 g/mol |
Historical Trajectory of Research on Aryl-Substituted Cyclopentenes and Methoxybenzene Derivatives
The study of methoxybenzene (anisole) has a long history in organic chemistry, primarily as a model substrate for investigating electrophilic aromatic substitution reactions. wikipedia.orgzbwhr.com The methoxy group is known to be an activating, ortho-para directing group, a fundamental concept in understanding the reactivity of substituted aromatic compounds. wikipedia.org Research into anisole and its derivatives has been crucial for developing a deeper understanding of reaction mechanisms and the electronic effects of substituents. psiberg.com
The synthesis of cyclopentane (B165970) and cyclopentene rings, particularly those with aryl substituents, represents a more contemporary area of research. baranlab.org While methods for constructing six-membered rings like the Diels-Alder reaction have long been established, the synthesis of five-membered rings has presented more challenges. baranlab.org Early research focused on intramolecular cyclization reactions. More recently, the development of transition-metal-catalyzed cross-coupling reactions has provided more efficient and versatile methods for creating aryl-substituted cyclopentenes. organic-chemistry.orgorganic-chemistry.org The growing interest in these structures is linked to their presence in various natural products and their potential use in medicinal chemistry and materials science. rsc.orgucl.ac.uk
Fundamental Research Questions and Challenges Associated with the Compound's Structure
The structure of this compound presents several fundamental research questions and synthetic challenges.
Synthesis of the Tetrasubstituted Alkene: The creation of all-carbon tetrasubstituted alkenes is a significant challenge in organic synthesis due to the high steric hindrance around the double bond. rsc.orgnih.gov While the cyclic nature of the cyclopentene ring in this specific molecule predetermines the geometry of the double bond, the construction of this sterically congested feature remains a difficult synthetic problem. nih.gov Traditional methods for alkene synthesis are often not effective, necessitating the development of novel catalytic approaches. rsc.orgnih.govacs.org
Regio- and Stereoselectivity: Achieving high levels of regio- and stereoselectivity is a primary challenge in the synthesis of complex molecules like this one. ucl.ac.uk For instance, in a synthetic route involving the attachment of the aryl group to a pre-existing cyclopentene ring, controlling the position of the substitution is crucial.
Scaffold for Complex Molecules: The potential of this compound to serve as a versatile scaffold for the synthesis of more complex, high-value molecules is a major driver of research. ucl.ac.uk Its rigid, three-dimensional structure could be a valuable starting point for creating new pharmaceuticals or materials with unique properties.
Overview of Research Paradigms and Theoretical Frameworks for Investigation
The investigation of this compound and related compounds involves a combination of experimental and theoretical approaches.
Experimental Approaches: A significant portion of the research focuses on the development of new synthetic methodologies. This includes the use of transition-metal catalysis, such as palladium- or ruthenium-catalyzed reactions, to construct the carbon-carbon bonds of the molecule with high efficiency and selectivity. ucl.ac.ukacs.org The characterization of the compound and its reaction products relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Theoretical and Computational Frameworks: Computational chemistry provides powerful tools for understanding the properties and reactivity of this molecule. researchgate.netmdpi.comunipa.it Methods such as Density Functional Theory (DFT) can be used to model the molecule's three-dimensional structure, calculate its electronic properties, and investigate the mechanisms of potential reactions. acs.org These computational studies can provide insights into the steric and electronic effects that govern the molecule's behavior, helping to explain experimental observations and guide the design of new synthetic strategies. nih.gov The conjugated π-system of the molecule can be analyzed using the principles of molecular orbital theory to understand its electronic transitions and stability.
Table 2: General Properties of Constituent Chemical Classes
| Chemical Class | Key Structural Features | General Reactivity |
| Aromatic Ethers (Anisole-type) | Methoxy group (-OCH₃) on a benzene ring. | The methoxy group is an activating, ortho-para director for electrophilic aromatic substitution. The ether linkage is generally stable but can be cleaved by strong acids. wikipedia.org |
| Cyclic Alkenes (Cyclopentene-type) | Carbon-carbon double bond within a ring structure. | Undergo addition reactions typical of alkenes, such as hydrogenation and halogenation. chemicals.co.uk Can be synthesized via various methods including ring-closing metathesis and intramolecular cyclizations. organic-chemistry.orgnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-(cyclopenten-1-yl)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-13-12-8-6-11(7-9-12)10-4-2-3-5-10/h4,6-9H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJLOTABKDTLGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297621 | |
| Record name | 1-(cyclopent-1-en-1-yl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709-12-6 | |
| Record name | NSC116889 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(cyclopent-1-en-1-yl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity, Transformation Mechanisms, and Reaction Kinetics of 1 Cyclopent 1 En 1 Yl 4 Methoxybenzene
Electrophilic Aromatic Reactivity of the Methoxybenzene Ring
The methoxybenzene moiety of the molecule is a substituted aromatic ring that readily participates in electrophilic aromatic substitution (EAS) reactions. The rate and regioselectivity of these reactions are significantly influenced by the methoxy (B1213986) group.
The methoxy group (-OCH3) is a potent activating group in electrophilic aromatic substitution. libretexts.orgvanderbilt.edu This activation stems from the interplay of two opposing electronic effects: the inductive effect and the resonance effect. libretexts.org
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to an inductive withdrawal of electron density from the benzene (B151609) ring through the sigma bond. libretexts.orglibretexts.org This effect, by itself, would deactivate the ring.
This enhanced reactivity directs incoming electrophiles to specific positions on the ring. The resonance structures of the carbocation intermediate (the arenium ion) formed during electrophilic attack show that the positive charge is delocalized onto the ortho and para positions relative to the methoxy group. youtube.com The resonance form where the positive charge resides on the carbon bearing the methoxy group is particularly stabilized by the oxygen's lone pair. This stabilization is not possible for the meta-substituted intermediate. youtube.com As a result, the methoxy group is an ortho, para-director . msu.edulibretexts.orgleah4sci.com
Table 1: Influence of Methoxy Group on Electrophilic Aromatic Substitution
| Effect | Description | Impact on Reactivity | Directing Influence |
| Inductive Effect (-I) | Electron withdrawal by the electronegative oxygen atom. libretexts.orglibretexts.org | Deactivating | - |
| Resonance Effect (+M) | Electron donation from the oxygen lone pair into the ring. libretexts.orglibretexts.orgresearchgate.net | Strongly Activating | Ortho, Para |
| Overall Effect | Resonance dominates over induction. researchgate.net | Strongly Activating | Ortho, Para |
Reaction with Various Electrophiles and Regiochemical Outcomes
Due to the directing effect of the methoxy group, electrophilic substitution on 1-(cyclopent-1-en-1-yl)-4-methoxybenzene is expected to yield predominantly ortho- and para-substituted products. libretexts.orglumenlearning.com Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. leah4sci.comlibretexts.orgmasterorganicchemistry.com
For instance, the bromination of anisole (B1667542) (methoxybenzene), a closely related compound, is very rapid and yields mainly the para-bromo isomer, with a smaller amount of the ortho-isomer and only trace amounts of the meta-isomer. msu.edulibretexts.org The high reactivity of the methoxy-activated ring often necessitates milder reaction conditions, such as lower temperatures and the absence of a strong catalyst, to avoid polysubstitution and side reactions. libretexts.org
The steric hindrance imposed by the adjacent cyclopentenyl group in this compound would likely favor the formation of the para-substituted product over the ortho-substituted one.
Table 2: Expected Regiochemical Outcomes for Electrophilic Aromatic Substitution of this compound
| Reaction | Electrophile | Expected Major Product(s) |
| Halogenation | Br+, Cl+ | 4-Bromo-1-(cyclopent-1-en-1-yl)-2-methoxybenzene and 2-Bromo-1-(cyclopent-1-en-1-yl)-4-methoxybenzene (para favored) |
| Nitration | NO2+ | 1-(Cyclopent-1-en-1-yl)-4-methoxy-2-nitrobenzene and 1-(Cyclopent-1-en-1-yl)-2-methoxy-5-nitrobenzene (para favored) |
| Sulfonation | SO3 | 4-(4-Methoxyphenyl)cyclopent-3-ene-1-sulfonic acid and 2-(4-Methoxyphenyl)cyclopent-3-ene-1-sulfonic acid (para favored) |
| Friedel-Crafts Acylation | RCO+ | 1-(4-Acetyl-3-methoxyphenyl)cyclopent-1-ene and 1-(2-Acetyl-5-methoxyphenyl)cyclopent-1-ene (para favored) |
Reactivity of the Cyclopentene (B43876) Olefinic Bond
The carbon-carbon double bond in the cyclopentene ring is a site of high electron density, making it susceptible to attack by electrophiles in addition reactions.
The cyclopentene double bond readily undergoes addition reactions.
Hydration: In the presence of an acid catalyst such as sulfuric acid, water can add across the double bond to form an alcohol. scienceready.com.au This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the hydroxyl group adds to the more substituted carbon.
Halogenation: Alkenes react with halogens like chlorine (Cl2) and bromine (Br2) to form vicinal dihalides. chemguide.co.uk This reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion from the opposite face, resulting in anti-addition. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction with bromine water, for instance, would lead to the formation of a halohydrin. chemguide.co.uk
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond also follows Markovnikov's rule, yielding a halogenated alkane. scienceready.com.au
The double bond of the cyclopentene ring can be subjected to various oxidation and reduction reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) or ozone can cleave the double bond, leading to the formation of dicarboxylic acids or other oxygenated products. Milder oxidizing agents can lead to the formation of epoxides or diols.
Reduction: Catalytic hydrogenation, typically using a metal catalyst such as palladium, platinum, or nickel, can reduce the double bond to a single bond, converting the cyclopentene ring into a cyclopentane (B165970) ring. libretexts.org
Intramolecular Cyclization and Rearrangement Processes
The proximity of the reactive cyclopentene ring and the activated methoxybenzene ring can facilitate intramolecular reactions under certain conditions. While specific studies on this compound are not prevalent, analogous systems suggest the possibility of such transformations.
For instance, in the presence of strong acids or certain transition metal catalysts, intramolecular electrophilic attack from the double bond onto the activated aromatic ring could potentially occur, leading to the formation of fused or spirocyclic ring systems. nih.gov These types of cyclizations are known to be influenced by the nature of the substituents on both the aromatic ring and the alkene.
Rearrangements, such as the vinylcyclopropane-cyclopentene rearrangement, are known for related structures and can be initiated thermally, photochemically, or through catalysis. wikipedia.orgnih.gov While not directly applicable to the starting material, such rearrangements highlight the potential for complex transformations in molecules containing strained rings and double bonds.
Table 3: Summary of Chemical Reactivity
| Functional Group | Reaction Type | Reagents/Conditions | Expected Outcome |
| Methoxybenzene Ring | Electrophilic Aromatic Substitution | Electrophiles (e.g., Br2, HNO3) | Ortho/Para substitution |
| Cyclopentene Olefinic Bond | Halogenation | Br2, Cl2 | Anti-addition of dihalides |
| Cyclopentene Olefinic Bond | Hydration | H3O+ | Markovnikov addition of H2O |
| Cyclopentene Olefinic Bond | Hydrohalogenation | HBr, HCl | Markovnikov addition of HX |
| Cyclopentene Olefinic Bond | Catalytic Hydrogenation | H2, Pd/C | Reduction to cyclopentane |
| Whole Molecule | Intramolecular Cyclization | Strong Acid/Catalyst | Potential formation of fused/spirocyclic products |
Cascade Reactions and Domino Processes
A cascade reaction, also known as a domino or tandem reaction, involves a sequence of at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the preceding one. wikipedia.org These processes are highly efficient as they occur in a single pot under one set of reaction conditions, enhancing atom economy and reducing waste. baranlab.org
Mechanistic Intermediates and Transition State Analysis
The study of mechanistic intermediates and the analysis of transition states are crucial for understanding and optimizing chemical reactions. For a molecule like this compound, potential reactions would likely proceed through various reactive intermediates depending on the chosen reagents and catalysts.
In transition metal-catalyzed reactions, several key intermediates can be postulated. For instance, in palladium-catalyzed processes, a common pathway involves the formation of a π-allyl palladium complex. nih.gov For reactions involving enynes, ruthenacyclopentene intermediates are often proposed. researchgate.net Gold-catalyzed cycloisomerizations of dienediynes have been studied using Density Functional Theory (DFT), revealing intermediates formed through steps like 6-endo-dig cyclization leading to cis-1-alkynyl-2-alkenylcyclopropane structures. acs.org
While specific transition state analyses for reactions of this compound are not available, studies on similar systems provide insight. DFT calculations on the cyclopropanation–vinyl cyclopropane (B1198618) rearrangement sequence have shown that the formation of the cyclopropane corresponds to a higher energetic barrier, indicating it as a potential rate-determining step. acs.org For other palladium-catalyzed cross-couplings, a kinetic isotope effect (KIE) of 2.5 has been observed, suggesting that C–H bond cleavage is involved in the turnover-limiting step of the catalytic cycle. rsc.org
C-H Functionalization and Bond Activation Studies
C-H functionalization is a powerful strategy in organic synthesis that transforms ubiquitous but typically inert carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. youtube.comyoutube.com This approach avoids the need for pre-functionalized starting materials, making syntheses more efficient and atom-economical.
The structure of this compound offers several types of C-H bonds that could be targeted for functionalization:
Aromatic C-H bonds on the methoxybenzene ring.
Vinylic C-H bonds on the cyclopentene double bond.
Allylic C-H bonds on the cyclopentene ring, adjacent to the double bond.
Aliphatic C-H bonds elsewhere on the cyclopentene ring.
C-H bonds of the methoxy group.
Selectivity in C-H Bond Cleavage
Achieving selectivity among these different C-H bonds is a primary challenge. The outcome of a C-H functionalization reaction depends heavily on the mechanism of C-H activation, which is dictated by the catalyst and reaction conditions. youtube.com
Aromatic C-H functionalization often occurs at the ortho-position to the directing group. For the methoxy group in this compound, which is a modest directing group, ortho-metalation could be a feasible pathway.
Allylic C-H functionalization is also a common transformation, often proceeding through the formation of a π-allyl metal intermediate.
Vinylic C-H functionalization is generally more challenging but can be achieved with specific catalytic systems, often requiring a directing group to control regioselectivity.
The relative reactivity is influenced by bond dissociation energies (BDEs) and acidity (pKa), but the catalyst's interaction with the substrate is typically the dominant factor in determining selectivity.
Catalytic Systems for Direct Functionalization
A variety of transition metals are employed for C-H functionalization, each with distinct mechanisms and applications. youtube.com While systems specifically for this compound are not detailed in the literature, general catalytic systems for similar substrates are well-established.
| Catalyst System | Type of C-H Functionalization | Mechanistic Pathway | Reference |
| Palladium(II) Acetate (B1210297) | Aryl and Olefinic C-H Olefination | Concerted Metalation-Deprotonation | youtube.com |
| Rhodium(III) Complexes | Ortho-alkylation of Arenes | C-H activation/cyclization | researchgate.net |
| Iridium(I) Complexes | C-H Alkylation/Silylation | Oxidative Addition | youtube.com |
| Nickel/Photoredox | α-amino C-H Arylation | Radical Abstraction/Coupling | rsc.org |
| Copper(II) Triflate | Friedel-Crafts Alkylation | Lewis Acid Catalysis | nih.gov |
The synthesis of this compound itself can be achieved via a palladium-catalyzed Suzuki coupling, highlighting the utility of palladium in activating bonds connected to this molecular scaffold. evitachem.com
Chemo- and Regioselectivity in Multi-functional Transformations
Chemo- and regioselectivity are critical considerations in the transformation of molecules with multiple functional groups. In this compound, the key functional groups are the alkene and the electron-rich aromatic ring. Many reactions could potentially occur at either site.
For example, in electrophilic additions (e.g., halogenation or hydrohalogenation), the reaction would be expected to occur preferentially at the more reactive alkene double bond over the aromatic ring. However, under Friedel-Crafts conditions, the aromatic ring would be the site of electrophilic substitution.
The regioselectivity of such reactions is also a key point. Electrophilic addition to the unsymmetrical cyclopentene ring would follow Markovnikov's rule, with the electrophile adding to the less substituted carbon and the subsequent nucleophile (or carbocation rearrangement) occurring at the more substituted carbon. For aromatic substitution, the methoxy group is an ortho-, para-director, meaning incoming electrophiles would be directed to the positions ortho to the cyclopentenyl group, as the para position is already substituted. The steric bulk of the cyclopentenyl group would likely favor substitution at the ortho position.
Studies on other complex molecules show that reaction conditions can be tuned to switch selectivity. For instance, in the condensation of 1,2,4-triketone analogs with hydrazines, the choice of solvent and the presence of acid can dictate whether the reaction proceeds via 1,2-addition or 1,4-addition, leading to different heterocyclic products. organic-chemistry.org
Kinetic and Thermodynamic Parameters of Key Reactions
Detailed kinetic and thermodynamic data for reactions involving this compound are not available in the surveyed scientific literature. Such data, which includes reaction rates, activation energies, and changes in enthalpy and entropy, is typically obtained through meticulous experimental studies or high-level computational analysis.
However, general principles can be applied. For instance, cycloaddition reactions are often under thermodynamic control at higher temperatures, favoring the most stable isomer, while at lower temperatures, they may be under kinetic control, favoring the product that is formed fastest. In C-H activation, the measurement of a kinetic isotope effect (KIE) by replacing a C-H bond with a C-D bond can help determine if C-H cleavage is the rate-determining step of the reaction. rsc.org A significant KIE (>2) points to the C-H bond being broken in the slowest step of the reaction. Without experimental data for the title compound, these remain general considerations for its potential reactivity.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Cyclopent 1 En 1 Yl 4 Methoxybenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment
A ¹H NMR spectrum of 1-(Cyclopent-1-en-1-yl)-4-methoxybenzene would be expected to show distinct signals corresponding to the aromatic protons, the vinylic proton on the cyclopentene (B43876) ring, the allylic and aliphatic protons of the cyclopentene ring, and the protons of the methoxy (B1213986) group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would be instrumental in assigning each proton to its specific position in the molecule.
Hypothetical ¹H NMR Data Table:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Aromatic Protons (AA'BB' system) |
| Data not available | Data not available | Data not available | Vinylic Proton |
| Data not available | Data not available | Data not available | Methoxy Protons |
| Data not available | Data not available | Data not available | Allylic Protons |
| Data not available | Data not available | Data not available | Aliphatic Protons |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation
The ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule and their chemical environments. The aromatic carbons, vinylic carbons, aliphatic carbons of the cyclopentene ring, and the methoxy carbon would all resonate at characteristic chemical shifts.
Hypothetical ¹³C NMR Data Table:
| Chemical Shift (ppm) | Assignment |
| Data not available | Quaternary Aromatic Carbon (C-O) |
| Data not available | Quaternary Aromatic Carbon (C-C) |
| Data not available | Aromatic CH |
| Data not available | Quaternary Vinylic Carbon |
| Data not available | Vinylic CH |
| Data not available | Methoxy Carbon |
| Data not available | Allylic CH₂ |
| Data not available | Aliphatic CH₂ |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are powerful tools for unambiguously establishing the structure of a molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the cyclopentene ring and their relationship to the vinylic proton.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. researchgate.net This would be crucial for confirming the connection between the cyclopentene ring and the methoxybenzene moiety.
Dynamic NMR Spectroscopy for Conformational Dynamics
Dynamic NMR spectroscopy could be employed to study conformational changes in the molecule, such as the potential for restricted rotation around the single bond connecting the two rings. By analyzing changes in the NMR spectrum at different temperatures, information about the energy barriers of these dynamic processes could be obtained. However, no such studies have been reported for this specific compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₂H₁₄O. The calculated monoisotopic mass for this formula is 174.1045 g/mol . epa.gov An experimental HRMS measurement would be expected to be very close to this theoretical value.
Hypothetical HRMS Data Table:
| Ion | Calculated Exact Mass (m/z) | Found (m/z) |
| [M+H]⁺ | 175.1123 | Data not available |
| [M+Na]⁺ | 197.0942 | Data not available |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is invaluable for assessing its purity and confirming its molecular weight and structure through fragmentation analysis.
A hypothetical GC-MS analysis would involve injecting a dilute solution of the compound into a gas chromatograph, where it is vaporized and separated from any impurities based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer.
Upon entering the mass spectrometer, the molecules are typically ionized by electron ionization (EI). The molecular ion peak ([M]⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (174.24 g/mol ). The subsequent fragmentation pattern is crucial for structural elucidation. Key fragmentation pathways for this molecule would likely involve:
Loss of a methyl group (-CH₃) from the methoxy moiety, resulting in a significant fragment at m/z 159.
Cleavage of the methoxy group (-OCH₃) , leading to a peak at m/z 143.
Fragmentation of the cyclopentene ring , which could produce a variety of smaller fragments.
Formation of a tropylium (B1234903) ion or related resonance-stabilized structures , a common feature in the mass spectra of compounds containing a benzyl (B1604629) group or its analogs.
The relative abundances of these fragment ions create a unique "fingerprint" that can be used to identify this compound with high confidence and to quantify its purity by comparing the area of its chromatographic peak to those of any impurities.
Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z | Proposed Fragment Ion |
| 174 | [M]⁺ (Molecular Ion) |
| 159 | [M - CH₃]⁺ |
| 143 | [M - OCH₃]⁺ |
| 131 | [M - C₃H₇]⁺ |
| 115 | [C₉H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-volatile Analytes
While this compound is sufficiently volatile for GC-MS, Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for the analysis of less volatile or thermally labile compounds. Although not the primary method for this specific molecule, ESI-MS can be employed, particularly when coupled with liquid chromatography.
For a relatively non-polar molecule like this compound, ionization via ESI can be challenging. However, in the presence of a suitable solvent system and additives, protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺) can be formed. The high-resolution mass measurement capabilities of modern ESI-MS instruments would allow for the determination of the compound's elemental composition with very high accuracy, further confirming its identity.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational Analysis for Characteristic Absorptions
The IR and Raman spectra of this compound would exhibit a series of characteristic absorption bands corresponding to its distinct structural features.
Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Alkene C-H | Stretching | 3050 - 3010 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| C=C (Aromatic) | Stretching | 1600, 1580, 1500, 1450 |
| C=C (Alkene) | Stretching | ~1650 |
| C-O-C (Ether) | Asymmetric Stretching | 1275 - 1200 |
| C-O-C (Ether) | Symmetric Stretching | 1075 - 1020 |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 |
The presence of the 1,4-disubstituted (para) benzene (B151609) ring would be confirmed by specific patterns in the C-H out-of-plane bending region of the IR spectrum. The C=C stretching of the cyclopentene ring would likely appear around 1650 cm⁻¹. The strong C-O stretching bands of the methoxy group are typically prominent in the IR spectrum. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C=C double bond of the cyclopentene ring, which may be weak in the IR spectrum.
In-situ IR Studies of Reaction Progress
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) tool that allows for the real-time monitoring of chemical reactions. For the synthesis of this compound, for instance, via a Suzuki coupling reaction between a cyclopentenyl boronic acid derivative and a methoxy-substituted aryl halide, in-situ FTIR could be employed to track the consumption of reactants and the formation of the product. By monitoring the appearance of characteristic product peaks (e.g., the C=C stretch of the newly formed bond) and the disappearance of reactant peaks, the reaction kinetics and endpoint can be accurately determined without the need for sampling and offline analysis. researchgate.net
Advanced Chromatographic Techniques for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. For a non-volatile or thermally sensitive compound, or for achieving high-resolution separation from closely related impurities, HPLC is the method of choice.
Developing a robust HPLC method for this compound would involve a systematic approach to optimize several key parameters:
Column Selection: A reversed-phase column, such as a C18 or C8, would be a suitable starting point due to the compound's moderate polarity. The choice of particle size (e.g., 5 µm for standard HPLC or sub-2 µm for UHPLC) would depend on the desired resolution and analysis time.
Mobile Phase Composition: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used as the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good separation of the target compound from any potential impurities with different polarities.
Detector: A UV detector would be highly effective, as the aromatic ring in the molecule will exhibit strong absorbance in the UV region (typically around 254 nm). A photodiode array (PDA) detector would provide additional information by acquiring the full UV spectrum of the eluting peaks, which can aid in peak identification and purity assessment.
Flow Rate and Temperature: These parameters would be optimized to achieve the best balance between resolution, peak shape, and analysis time.
Once developed, the HPLC method would need to be validated according to established guidelines (e.g., ICH) to ensure its accuracy, precision, linearity, and robustness for the intended application of quantifying this compound and its impurities.
Table 3: Illustrative Starting Parameters for HPLC Method Development
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Product Analysis
Gas chromatography (GC) is an essential technique for the analysis of volatile compounds like "this compound". It is particularly useful for assessing the purity of the final product and for identifying and quantifying any volatile byproducts or unreacted starting materials. In a typical GC analysis, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (such as helium or nitrogen) flows through the column and carries the sample components along with it.
The separation of components is based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile gas phase. Compounds that are more volatile and have a lower affinity for the stationary phase travel through the column more quickly and thus have shorter retention times. In the context of synthesizing "this compound," GC can be used to monitor the disappearance of starting materials, such as 4-bromoanisole (B123540) or a cyclopentenyl halide, and the appearance of the desired product.
When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also mass spectra for each separated component. The mass spectrum is a molecular fingerprint that can be used to confirm the identity of the product by comparing its fragmentation pattern to known standards or by interpreting the fragmentation to deduce the structure. For instance, the mass spectrum of "this compound" would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions.
Illustrative GC Data for Analysis of a Suzuki Coupling Reaction Mixture:
| Compound | Retention Time (min) | Relative Peak Area (%) |
| 1-Cyclopentenylboronic acid derivative | 4.2 | 1.5 |
| 4-Bromoanisole | 6.8 | 3.2 |
| This compound | 12.5 | 94.8 |
| Homo-coupled byproduct | 15.1 | 0.5 |
This table is for illustrative purposes and represents hypothetical data that could be obtained from a GC analysis of a crude reaction mixture.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of organic reactions in real-time. mdpi.com In the synthesis of "this compound," TLC allows the chemist to qualitatively assess the consumption of starting materials and the formation of the product. nih.gov
A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. nih.gov The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the eluent). The eluent moves up the plate by capillary action, and as it passes the spot of the reaction mixture, it carries the components up the plate at different rates.
The separation is based on the principle of differential adsorption. Compounds that are more polar will have a stronger affinity for the polar silica gel and will travel up the plate more slowly, resulting in a lower Retention Factor (Rƒ) value. Less polar compounds will move up the plate more quickly, resulting in a higher Rƒ value. The spots can be visualized under UV light if the compounds are UV-active, or by staining with a developing agent. mdpi.com
For a Suzuki-Miyaura coupling to form "this compound," a typical TLC plate would have three lanes: one for the starting aryl halide (e.g., 4-bromoanisole), one for the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture to aid in identification. nih.gov As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot corresponding to the more nonpolar product will appear and intensify.
Illustrative TLC Data for Monitoring the Synthesis:
| Compound | Rƒ Value (Hexane:Ethyl Acetate (B1210297) 4:1) | Visualization |
| 4-Methoxyphenylboronic acid | 0.1 | UV (254 nm) |
| 1-Cyclopentenyl triflate | 0.6 | UV (254 nm), Permanganate (B83412) stain |
| This compound | 0.7 | UV (254 nm) |
This table presents hypothetical Rƒ values to illustrate how TLC can be used to monitor the progress of the reaction. Actual Rƒ values are dependent on the specific conditions.
X-ray Diffraction Studies for Solid-State Structure Determination (if crystalline forms are studied)
X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. For this technique to be applicable to "this compound," the compound must first be obtained in a crystalline form. If a suitable single crystal can be grown, single-crystal X-ray diffraction can provide a precise three-dimensional model of the molecule, including bond lengths, bond angles, and conformational details.
This method works by irradiating a crystal with X-rays and observing the resulting diffraction pattern. The electrons in the atoms of the crystal scatter the X-rays, and the regular arrangement of atoms in the crystal lattice causes the scattered waves to interfere constructively in specific directions, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, the electron density map of the molecule can be calculated, and from this, the atomic positions can be determined.
While no specific X-ray diffraction studies for "this compound" are publicly available, studies on structurally related 4-methoxyphenyl (B3050149) derivatives have been reported. mdpi.comnih.gov These studies reveal detailed information about the bond parameters and the orientation of the methoxyphenyl group relative to other parts of the molecule. For "this compound," an X-ray structure would definitively confirm the connectivity of the atoms and provide insight into the planarity of the cyclopentene ring and its orientation relative to the benzene ring.
Hypothetical Crystallographic Data for this compound:
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 95.43 |
| Volume (ų) | 1025.6 |
| Z | 4 |
This table contains hypothetical data for illustrative purposes, as no experimental crystallographic data for this specific compound has been found in the searched literature.
Computational and Theoretical Chemistry Studies of 1 Cyclopent 1 En 1 Yl 4 Methoxybenzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 1-(Cyclopent-1-en-1-yl)-4-methoxybenzene. nih.govnih.govresearchgate.net DFT methods calculate the electronic structure of a molecule based on its electron density, providing a wide range of chemical and physical properties. nih.gov
Geometric Optimization and Conformational Analysis
Geometric optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, this process involves varying the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. DFT methods, such as B3LYP combined with a basis set like 6-31G(d,p), are commonly employed for this purpose. researchgate.netepstem.net
The conformational landscape of this molecule is primarily defined by the rotation around the single bond connecting the cyclopentene (B43876) ring to the methoxybenzene group and the orientation of the methoxy (B1213986) group itself. The cyclopentene ring has a relatively rigid, envelope-like conformation. The key dihedral angle is that between the plane of the phenyl ring and the plane of the double bond in the cyclopentene ring. The methoxy group attached to the benzene (B151609) ring also has rotational freedom.
Computational studies would reveal the relative energies of different conformers. For instance, a planar arrangement between the phenyl ring and the cyclopentene double bond might be favored due to enhanced π-conjugation, though this could be offset by steric hindrance. DFT calculations can quantify these energy differences, identifying the global minimum energy structure and other low-energy conformers that might be present in a sample. researchgate.net
Table 1: Illustrative Optimized Geometric Parameters for this compound (Predicted)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=C (cyclopentene) | ~1.34 Å |
| Bond Length | C-C (cyclopentene) | ~1.51 Å |
| Bond Length | C-C (phenyl-cyclopentene) | ~1.48 Å |
| Bond Length | C-O (methoxy) | ~1.36 Å |
| Bond Angle | C-C=C (cyclopentene) | ~125° |
| Dihedral Angle | Phenyl-Cyclopentene | Variable (near-planar favored) |
Note: These are typical values for similar chemical environments and would be precisely determined through DFT calculations.
Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, charge distribution)
Understanding the electronic structure is crucial for predicting a molecule's reactivity. DFT calculations provide detailed information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxybenzene ring, while the LUMO might be distributed across the conjugated system of the phenyl and cyclopentene rings.
Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecular surface. researchgate.net These maps use a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In this molecule, the oxygen atom of the methoxy group and the π-system of the benzene ring are expected to be regions of negative potential.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value/Description |
| HOMO Energy | High (electron-rich system) |
| LUMO Energy | Low (potential for electron acceptance) |
| HOMO-LUMO Gap | Moderate (indicating moderate reactivity) |
| Electron Density | Highest around the oxygen atom and phenyl ring |
Note: Specific energy values would be obtained from DFT calculations.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. researchgate.netnih.govnih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. epstem.netnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard (e.g., TMS). This is particularly useful for assigning complex spectra and for confirming the structure of the molecule. For this compound, calculations would differentiate between the aromatic, vinylic, and aliphatic protons and carbons.
IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. researchgate.net These calculated frequencies correspond to the vibrational modes of the molecule and can be compared to an experimental IR spectrum. nih.gov This allows for the assignment of specific absorption bands to particular bond stretches, bends, and torsions within the molecule, such as the C=C stretch of the cyclopentene ring, the aromatic C-H stretches, and the C-O stretch of the methoxy group.
Table 3: Predicted Spectroscopic Data for this compound
| Spectrum | Region | Predicted Assignment |
| ¹H NMR | 6.8-7.5 ppm | Aromatic protons |
| ¹H NMR | 5.5-6.0 ppm | Vinylic proton (cyclopentene) |
| ¹H NMR | 3.8 ppm | Methoxy protons |
| ¹H NMR | 2.0-3.0 ppm | Aliphatic protons (cyclopentene) |
| ¹³C NMR | 150-160 ppm | Methoxy-bearing aromatic carbon |
| ¹³C NMR | 114-135 ppm | Other aromatic and vinylic carbons |
| ¹³C NMR | 55 ppm | Methoxy carbon |
| ¹³C NMR | 20-40 ppm | Aliphatic carbons (cyclopentene) |
| IR | ~1650 cm⁻¹ | C=C stretch (cyclopentene) |
| IR | ~1600, 1500 cm⁻¹ | Aromatic C=C stretches |
| IR | ~1250 cm⁻¹ | C-O stretch (aryl ether) |
| IR | ~3000-3100 cm⁻¹ | Aromatic and vinylic C-H stretches |
| IR | ~2850-2950 cm⁻¹ | Aliphatic C-H stretches |
Note: These are approximate ranges and would be refined by specific DFT calculations.
Transition State Characterization and Reaction Pathway Elucidation
DFT is also instrumental in studying chemical reactions. By locating and characterizing transition state structures—the highest energy point along a reaction coordinate—researchers can understand reaction mechanisms and predict reaction rates. For the synthesis of this compound, for instance through a Suzuki or Stille coupling, DFT could be used to model the catalytic cycle, identifying the energies of intermediates and transition states. This would provide insights into the rate-determining step and factors influencing the reaction yield and selectivity.
Ab Initio and Semi-Empirical Methods for Molecular Properties
While DFT is widely used, other computational methods also play a role in theoretical chemistry.
Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles of quantum mechanics without empirical parameters. researchgate.net They can offer higher accuracy than DFT for certain properties, especially for systems where electron correlation is critical. However, their higher computational cost often limits their application to smaller molecules. For this compound, high-level ab initio calculations could be used to benchmark the results from more economical DFT methods.
Semi-Empirical Methods: Methods like AM1 and PM3 use parameters derived from experimental data to simplify the calculations. They are much faster than DFT or ab initio methods, making them suitable for very large molecules or for preliminary, rapid screening of many compounds. However, their accuracy is generally lower. They could be used for an initial, broad conformational search of this compound before refining the results with DFT.
Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration
For larger systems or to study the behavior of molecules over time, molecular mechanics and dynamics are employed.
Molecular Mechanics (MM): MM methods use a classical force field to describe the potential energy of a molecule. chemrxiv.org They are computationally very fast and are ideal for exploring the vast conformational space of flexible molecules. For this compound, an MM-based conformational search could identify a large number of possible conformers, which could then be further analyzed and ranked using more accurate DFT calculations.
Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.govnih.gov An MD simulation of this compound, either in the gas phase or in a solvent, would reveal its dynamic behavior, including conformational changes, and how it interacts with its environment. This can provide a more realistic picture of the molecule's properties under specific conditions than static calculations alone.
Quantitative Structure-Reactivity Relationships (QSAR) based on Theoretical Descriptors
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to correlate the chemical structure of a compound with its reactivity or biological activity. nih.govmdpi.com These models are built upon the principle that the reactivity of a molecule is encoded in its structural and physicochemical properties, which can be quantified using theoretical descriptors. nih.gov For this compound, a QSAR study would involve calculating a variety of these descriptors and then using statistical methods, such as multiple linear regression, to build a mathematical equation that predicts a specific reactivity parameter (e.g., the rate constant of a reaction). ijpsonline.comnih.gov
The development of a robust QSAR model follows a structured process which includes the selection of the compound dataset, calculation of molecular descriptors, partitioning of the data into training and test sets, and rigorous validation of the resulting model. mdpi.com
Research Findings and Theoretical Descriptors
While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally related compounds, such as substituted styrenes. ijpsonline.comresearchgate.net Research on these related structures indicates that a combination of thermodynamic, electronic, and steric descriptors is often crucial for developing a predictive QSAR model. ijpsonline.comresearchgate.net
The following types of theoretical descriptors would be relevant for a QSAR analysis of this compound and its analogues:
Electronic Descriptors: These describe the electronic properties of the molecule. Key examples are the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges on specific atoms. The HOMO energy is often correlated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
Steric and Topological Descriptors: These quantify the three-dimensional shape and size of the molecule. Descriptors such as molecular weight, molar refractivity (MR), and sterimol parameters describe the bulk and polarizability of different parts of the molecule. ijpsonline.comresearchgate.net Topological descriptors like the folding degree index (FDI) can also provide insight into the molecular shape. nih.gov
An illustrative QSAR data table for a hypothetical series of compounds related to this compound is presented below. The values are for demonstration purposes to show how such data would be organized.
| Compound Name | Log(k) | Total Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Molar Refractivity |
| This compound | -2.50 | -578.9 | -5.25 | 1.15 | 1.85 | 60.3 |
| 1-(Cyclopent-1-en-1-yl)-benzene | -3.10 | -501.2 | -5.80 | 1.05 | 0.35 | 55.7 |
| 1-(Cyclopent-1-en-1-yl)-4-nitrobenzene | -1.95 | -650.5 | -6.50 | -0.50 | 4.50 | 61.2 |
The resulting QSAR equation would take a form similar to: Log(k) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... where c represents the coefficients determined from the regression analysis. Such a model, once validated, could be used to predict the reactivity of new, unsynthesized derivatives and guide the design of molecules with desired properties. ijpsonline.comresearchgate.net
Molecular Electron Density Theory (MEDT) for Understanding Bond Formation and Cleavage
Molecular Electron Density Theory (MEDT) is a modern framework for analyzing chemical reactivity, proposed as an alternative to frontier molecular orbital (FMO) theory. luisrdomingo.com MEDT posits that the capacity for changes in electron density along a reaction pathway, rather than molecular orbital interactions, governs the feasibility and mechanism of a chemical reaction. researchgate.net This theory utilizes the analysis of the electron density, a physical observable, and the topological changes in the Electron Localization Function (ELF) to provide a detailed picture of bond formation and cleavage. luisrdomingo.com
Research Findings
Specific MEDT studies on this compound are not prominent in the literature. However, MEDT has been successfully applied to understand the reactivity of related systems, such as the cycloaddition reactions of cyclopentene. researchgate.net These studies provide a strong basis for predicting the behavior of this compound, which features an electron-rich double bond due to the electron-donating methoxy group on the benzene ring.
An MEDT analysis of a reaction involving this compound, for instance, an electrophilic addition or a cycloaddition, would proceed by first locating the ground states of the reactants, the transition state (TS), and the products on the potential energy surface. numberanalytics.com Key insights are then derived from analyzing the electron density at these critical points.
Bond Formation and Cleavage Analysis
The core of the MEDT analysis lies in the examination of the ELF. The ELF partitions the molecular space into basins of attractors, which can be associated with atomic cores, lone pairs, and covalent bonds. By analyzing how these basins change along the reaction coordinate, one can map out the precise sequence of bond-forming and bond-breaking events.
For a reaction like a [3+2] cycloaddition with an electrophilic species, the analysis would focus on the following: researchgate.net
Global Electron Density Transfer (GEDT): At the transition state, the direction and magnitude of electron density flow between the reacting molecules are calculated. For this compound, its electron-rich nature suggests it would act as the nucleophile, and a significant GEDT towards the electrophile would be expected, indicating a polar reaction mechanism.
Topological Analysis of ELF: The transformation of the ELF basins provides a direct visualization of the chemical transformation. For instance, the C=C double bond of the cyclopentene ring is represented by a disynaptic basin. As the reaction proceeds towards the transition state, this basin would depopulate, and new basins corresponding to the forming single bonds would appear. This analysis reveals the asynchronicity of bond formation—that is, whether the new bonds form simultaneously or sequentially. researchgate.netresearchgate.net In many polar reactions, bond formation is found to be highly asynchronous. researchgate.net
A study on the cycloaddition reactions of cyclopentene (CP) versus the more strained norbornene (NBN) showed that the acceleration in the NBN reactions was due to a lower energy cost for the rupture of its C=C double bond, a factor directly related to the changes in electron density. researchgate.net For this compound, the electron-donating substituent would enhance the nucleophilicity of the double bond, likely lowering the activation barrier for reactions with suitable electrophiles compared to unsubstituted cyclopentenylbenzene. The MEDT framework provides the tools to quantify this effect by analyzing the precise energetic and electronic changes throughout the reaction. luisrdomingo.comresearchgate.net
Applications and Advanced Materials Chemistry Research Involving 1 Cyclopent 1 En 1 Yl 4 Methoxybenzene
A Pivotal Intermediate for Complex Organic Architectures
In the intricate world of organic synthesis, the construction of complex molecules often relies on the strategic use of versatile building blocks. 1-(Cyclopent-1-en-1-yl)-4-methoxybenzene has emerged as a valuable precursor in the synthesis of elaborate organic structures, most notably in the creation of bioactive compounds.
A Foundation for Advanced Synthetic Building Blocks
The structure of this compound, which features a reactive cyclopentene (B43876) ring attached to a methoxy-substituted phenyl group, lends itself to a variety of chemical transformations. This allows for its development into more complex, advanced synthetic building blocks. A significant application is its role as a precursor in the synthesis of C-prenylated stilbenoid methyl ethers. nih.gov These compounds are of interest due to their potential biological activities. The cyclopentene moiety can be chemically modified or transformed, while the methoxybenzene unit provides a stable aromatic core that can participate in a range of coupling reactions, making it a versatile tool for the synthetic chemist.
Enabling Convergent Synthesis Strategies
The utility of building blocks derived from structures like this compound is highlighted in the convergent synthesis of C-prenylated stilbenoids. nih.gov In these synthetic pathways, a key aldehyde intermediate, which can be conceptually related to the structure of this compound, is reacted with another molecular fragment to construct the final stilbenoid framework. This strategy underscores the importance of such compounds in modern organic synthesis.
Table 1: Key Components in the Convergent Synthesis of Stilbenoids
| Component | Function in the Synthesis |
| Substituted Benzaldehyde | Provides one of the aromatic rings and the crucial aldehyde group for the coupling reaction. |
| Benzylphosphonium Salt or Phosphonate Ester | The second key fragment that reacts with the aldehyde to form the characteristic double bond of the stilbene (B7821643) core. |
Untapped Potential in Polymer Science and Materials Development
Despite its demonstrated utility in organic synthesis, a comprehensive review of the current scientific literature indicates that the potential of this compound in the realm of polymer science and advanced materials development remains largely unexplored.
Monomer for Functional Polymer Synthesis
At present, there is no published research detailing the use of this compound as a monomer in the synthesis of functional polymers. The presence of a polymerizable alkene in the cyclopentene ring suggests that it could, in principle, be investigated for this purpose.
Incorporation into Organic Electronic Materials
The field of organic electronics relies on the development of novel conjugated polymers and small molecules. There is currently no available scientific literature that reports the incorporation of this compound into such materials.
Precursors for Advanced Coatings and Surface Functionalization
Similarly, the application of this compound as a precursor for the development of advanced coatings or for the functionalization of surfaces is not documented in the current body of scientific research.
Rational Design and Synthesis of Chemically Functionalized Derivatives
The chemical modification of this compound is a key strategy to unlock its full potential. By selectively altering its constituent parts, researchers can tailor the molecule for specific functions.
Modifying the Cyclopentene Moiety for Tunable Reactivity
One potential modification is the arylboration of the cyclopentene double bond. While not specifically documented for this compound, nickel-catalyzed arylboration has been successfully applied to cyclopentene itself. nih.gov This reaction typically proceeds with high stereoselectivity, yielding syn-arylboration products. nih.gov The resulting carbon-boron bond is a versatile handle for further transformations, such as oxidation to an alcohol or amination to an amine, thereby introducing hydroxyl or amino functionalities to the cyclopentane (B165970) backbone. nih.gov
Another approach to functionalize the cyclopentene ring is through cycloaddition reactions . For instance, the vinylcyclopropane/cyclopentene (VCP/CP) rearrangement, often triggered by aminocatalysis, can be a powerful tool for constructing more complex cyclopentene scaffolds. rsc.org While direct application to this compound is not reported, the principle of using organocatalysis to activate and rearrange such rings is well-established. rsc.org
Furthermore, the development of multicomponent reactions offers a direct route to highly functionalized cyclopentenyl frameworks. nih.gov These strategies, often employing organocatalysis, can introduce multiple substituents in a single step, providing rapid access to a diverse range of derivatives with tailored properties. nih.gov
Table 1: Potential Modifications of the Cyclopentene Moiety and Their Effects
| Modification Type | Potential Reagents/Catalysts | Resulting Functional Groups | Potential Impact on Reactivity |
| Arylboration | Nickel catalyst, Aryl bromide, Diboron ester | Aryl, Boronic ester | Introduces a versatile C-B bond for further functionalization. nih.gov |
| Hydroxylation (via arylboration) | Oxidation of boronic ester | Hydroxyl (-OH) | Increases polarity and potential for hydrogen bonding. |
| Amination (via arylboration) | Amination of boronic ester | Amino (-NH2) | Introduces a basic site and potential for further derivatization. |
| Cycloaddition | Dienophiles, Organocatalysts | Fused or spirocyclic systems | Creates more complex, rigid molecular architectures. rsc.org |
Altering the Methoxybenzene Ring for Specific Chemical Interactions
The methoxybenzene ring is another key site for modification, primarily through electrophilic aromatic substitution and cross-coupling reactions. These modifications can influence the electronic properties of the entire molecule, affecting its interactions with other chemical species.
The methoxy (B1213986) group is an ortho-, para-directing group, making these positions susceptible to electrophilic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be employed to introduce nitro, halo, or acyl groups, respectively. These groups can then serve as handles for further transformations. For example, a nitro group can be reduced to an amine, which can then be diazotized to introduce a wide variety of other functionalities.
A powerful method for modifying the aromatic ring is the Suzuki-Miyaura cross-coupling reaction . wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. wikipedia.org To apply this to this compound, the aromatic ring would first need to be halogenated (e.g., brominated or iodinated). The resulting aryl halide could then be coupled with a variety of boronic acids or esters to introduce new aryl or alkyl substituents. organic-chemistry.orgnih.gov
The methoxy group itself can also be a point of modification. O-dealkylation is a common metabolic reaction for drugs containing methoxy groups and can be achieved synthetically to yield a phenolic hydroxyl group. nih.gov This hydroxyl group can dramatically alter the molecule's properties, introducing acidity and the ability to act as a hydrogen bond donor. It can also serve as a nucleophile for further reactions.
Table 2: Potential Modifications of the Methoxybenzene Ring and Their Effects
| Modification Type | Potential Reagents/Catalysts | Resulting Functional Groups | Potential Impact on Chemical Interactions |
| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | Electron-withdrawing, can be reduced to an amine. |
| Halogenation | Br₂, FeBr₃ or I₂, oxidant | Halogen (-Br, -I) | Provides a handle for cross-coupling reactions. |
| Suzuki-Miyaura Coupling | Pd catalyst, Base, Boronic acid/ester | Aryl, Alkyl | Extends the π-system, modifies steric and electronic properties. wikipedia.orgorganic-chemistry.org |
| O-Dealkylation | BBr₃, HBr | Phenolic Hydroxyl (-OH) | Increases polarity, introduces acidity, and enables hydrogen bonding. nih.gov |
Catalytic Applications where the Compound or its Derivatives Act as Ligands or Organocatalysts
The unique structure of this compound and its derivatives makes them promising candidates for applications in catalysis, either as ligands for transition metals or as purely organic catalysts.
The cyclopentene scaffold is a common feature in a variety of chiral ligands used in asymmetric catalysis. For instance, chiral cyclopentadienyl (B1206354) ligands are used in transition metal complexes for a range of catalytic transformations. While this compound itself is not a cyclopentadienyl ligand, its derivatives could be envisioned. For example, deprotonation of a suitably functionalized cyclopentadiene (B3395910) derived from the parent compound could lead to a cyclopentadienyl anion capable of coordinating to a metal center. Ruthenium complexes bearing cyclopentadienone and N-heterocyclic carbene (NHC) ligands have shown activity in transfer hydrogenation reactions. unibo.it
Derivatives of this compound could also be designed to act as organocatalysts . Organocatalysis has emerged as a powerful tool in organic synthesis, and molecules containing cyclopentene scaffolds have been employed in various organocatalytic reactions. rsc.orgnih.govcatalysiscongress.com For example, chiral cyclopentene derivatives have been used in asymmetric Michael additions and other enantioselective transformations. nih.gov The presence of the methoxybenzene ring could influence the catalyst's solubility and electronic properties, potentially tuning its activity and selectivity.
The development of chiral cyclic alkyl amino carbene (CAAC) ligands has highlighted the potential of five-membered rings in catalysis. rsc.org These ligands have been successfully used in copper and ruthenium-catalyzed asymmetric reactions. rsc.org It is conceivable that derivatives of this compound could be elaborated into novel chiral carbene precursors.
Table 3: Potential Catalytic Roles of this compound Derivatives
| Catalytic Role | Type of Derivative | Potential Catalytic Reaction | Rationale |
| Ligand for Transition Metals | Chiral cyclopentadienyl derivative | Asymmetric Hydrogenation, C-C bond formation | Cyclopentadienyl is a common and effective ligand in catalysis. |
| Ligand for Transition Metals | Chiral phosphine (B1218219) derivative | Asymmetric Hydrogenation, Cross-coupling | Phosphine ligands are widely used in homogeneous catalysis. |
| Organocatalyst | Chiral amine or enamine derivative | Asymmetric Michael Addition, Aldol (B89426) Reaction | Amine-based organocatalysis is a well-established field. rsc.org |
| Organocatalyst | Chiral N-Heterocyclic Carbene (NHC) precursor | Benzoin Condensation, Stetter Reaction | NHCs are versatile organocatalysts for a variety of transformations. |
Future Research Directions and Emerging Challenges in 1 Cyclopent 1 En 1 Yl 4 Methoxybenzene Studies
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
The creation of stereochemically defined molecules is a cornerstone of modern chemistry, particularly in pharmaceutical and materials sciences. For 1-(Cyclopent-1-en-1-yl)-4-methoxybenzene, which is achiral, future research will focus on introducing stereocenters through asymmetric modifications of the cyclopentene (B43876) ring. The challenge lies in developing synthetic routes that provide precise control over the three-dimensional arrangement of atoms.
Key research efforts will likely concentrate on:
Asymmetric Hydrogenation: Developing chiral catalysts to selectively hydrogenate the double bond in the cyclopentene ring, leading to the formation of enantiomerically enriched 1-cyclopentyl-4-methoxybenzene (B3242259) derivatives.
Catalytic Desymmetrization: Employing chiral catalysts, including N-heterocyclic carbenes or metal complexes, to desymmetrize prochiral derivatives of the cyclopentene ring. nih.gov This strategy is a powerful method for constructing stereogenic quaternary carbon centers. nih.gov
Enantioselective Cycloadditions: Using the cyclopentene double bond as a dienophile or dipolarophile in reactions with chiral dienes or dipoles to construct complex, multi-stereocenter adducts. Related research has shown success in using cobalt catalysts for [2+2] cycloadditions to form chiral cyclobutenes. nsf.gov
Biocatalysis: Utilizing engineered enzymes, which can operate under mild conditions with high stereoselectivity, to perform transformations on the cyclopentene ring or its precursors. researchgate.net For instance, enzymatic desymmetrization of related diacetoxy-cyclopentene precursors has yielded enantiomerically pure products with over 99% enantiomeric excess. researchgate.net
These approaches will be critical for accessing specific stereoisomers of substituted this compound derivatives for evaluation in chiral applications.
Investigation of Undiscovered Reactivity Patterns Under Mild Conditions
Exploring the latent reactivity of this compound under mild conditions is a frontier for discovering novel transformations. The molecule possesses several reactive sites: the electron-rich double bond, the methoxy-activated aromatic ring, and allylic C-H bonds on the cyclopentene moiety.
Future investigations will likely target:
C-H Activation/Functionalization: Applying modern transition-metal catalysis to selectively activate and functionalize the C-H bonds of the aromatic ring or the allylic positions of the cyclopentene ring. This would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, a key challenge in medicinal chemistry. researchgate.net
Photochemical Reactions: Using light, potentially in conjunction with photosensitizers, to drive unique cycloadditions, isomerizations, or radical reactions that are inaccessible through thermal methods. almacgroup.com
Electrochemical Synthesis: Employing electrochemistry to mediate oxidation or reduction reactions selectively, offering a green alternative to traditional chemical reagents.
Tandem Reactions: Designing one-pot reaction sequences where an initial transformation of the molecule triggers a cascade of subsequent reactions, rapidly building molecular complexity.
Success in these areas would significantly expand the synthetic utility of this compound, transforming it from a simple building block into a versatile platform for chemical innovation.
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. rjptonline.orgchemeurope.com For this compound, these computational tools offer a path to accelerate research and development significantly.
Emerging applications include:
Reaction Yield Prediction: Training ML models on experimental data to predict the yield of synthetic routes to this compound under various conditions (e.g., temperature, catalyst, solvent). sciencedaily.com This can reduce the number of trial-and-error experiments needed. rjptonline.org
Novel Reaction Discovery: Using generative AI models, trained on vast reaction databases, to propose novel and plausible transformations of the molecule. rsc.org These models can identify non-intuitive reaction pathways that a human chemist might overlook.
Mechanism Elucidation: Combining ML with quantum chemical calculations to create "chemical reactivity flowcharts" that can help chemists understand and interpret complex reaction mechanisms. scitechdaily.com
Stereoselectivity Prediction: Developing algorithms that can accurately forecast the enantiomeric or diastereomeric outcome of asymmetric reactions, guiding the choice of chiral catalysts and conditions. chemeurope.com
The primary challenge is the need for sufficiently large, high-quality datasets for training these models. Integrating AI with automated laboratory systems will be crucial for generating this data efficiently.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuous streams rather than in batches, offers numerous advantages in terms of safety, scalability, and control. mdpi.com Automating these flow systems allows for high-throughput experimentation and optimization.
The synthesis and derivatization of this compound are well-suited for this technology:
Rapid Optimization: Automated flow platforms can quickly screen a wide range of reaction parameters (temperature, pressure, residence time, stoichiometry) to find the optimal conditions for a given transformation. nih.gov
Telescoped Synthesis: Multiple reaction steps can be linked together in a continuous sequence without the need to isolate and purify intermediates, improving efficiency. mdpi.comtue.nl
On-Demand Manufacturing: Flow reactors can be used for the scalable, on-demand production of the compound and its derivatives, from milligram research quantities to multi-gram batches. almacgroup.com
Accessing Hazardous Chemistry: The enhanced safety profile of microreactors allows for the exploration of reactions involving hazardous reagents or unstable intermediates that would be risky in traditional batch setups.
Adapting the synthesis of this compound to a fully automated flow platform would enable the rapid generation of a library of derivatives for screening in various applications.
In-situ Spectroscopic Monitoring and Real-time Reaction Analysis
To truly understand and optimize chemical reactions, especially in flow systems, it is essential to monitor their progress in real-time. In-situ spectroscopic techniques provide a window into the reaction as it happens, capturing data on reactant consumption, product formation, and the appearance of transient intermediates.
Key technologies for future studies include:
Flow NMR and MS: Integrating Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) detectors directly into a flow reactor setup to provide continuous structural and concentration data. Online LC-MS is a common technique in these workflows. nih.gov
FT-IR and Raman Spectroscopy: Using fiber-optic probes to perform Fourier-Transform Infrared (FT-IR) or Raman spectroscopy directly within the reaction mixture to track changes in functional groups and bonding.
Process Analytical Technology (PAT): Implementing a suite of these analytical tools to create a comprehensive, real-time understanding of the reaction, enabling precise process control and ensuring consistent product quality.
By applying these methods to the synthesis of this compound, researchers can gain deep mechanistic insights, identify reaction bottlenecks, and rapidly achieve optimized, stable, and reproducible manufacturing processes.
Advanced Computational Models for Multi-scale Simulations of Complex Transformations
Computational chemistry provides powerful tools for understanding chemical systems from the electronic level to the bulk material level. For complex transformations involving this compound, multi-scale modeling offers a way to bridge these different scales.
Future computational efforts will focus on:
Quantum Mechanics (QM): Using methods like Density Functional Theory (DFT) to model the reaction mechanism at the electronic level, elucidating transition states and reaction pathways.
Molecular Dynamics (MD): Simulating the movement of molecules over time to understand the role of solvent, temperature, and molecular conformation on the reaction dynamics. mtu.edu
Hybrid QM/MM Models: Combining the accuracy of QM for the reacting core with the efficiency of Molecular Mechanics (MM) for the surrounding environment (e.g., solvent, catalyst ligands) to model large, complex systems.
Integrated Multi-scale Approaches: Developing workflows that use data from atomistic simulations (QM, MD) as inputs for higher-level models that predict bulk properties and reactor-scale behavior. mtu.edu
These advanced simulations will be instrumental in designing new catalysts, predicting reactivity, and understanding the intricate interplay of factors that govern the outcome of complex chemical transformations.
Exploration in Novel Niche Chemical Applications Beyond Current Scope
The unique structural features of this compound—a rigid cyclic alkene fused to an electron-rich aromatic system—make it an intriguing candidate for applications beyond its use as a simple synthetic intermediate.
Potential areas for exploration include:
Monomers for Specialty Polymers: The cyclopentene double bond could be used in Ring-Opening Metathesis Polymerization (ROMP) or other polymerization reactions to create novel polymers with tailored thermal or optical properties.
Scaffolds in Medicinal Chemistry: Functionalized cyclobutanes and cyclopentanes are sought-after building blocks in drug discovery programs. nsf.govalmacgroup.com The molecule could serve as a starting point for creating libraries of compounds for biological screening.
Liquid Crystal Precursors: The rigid, somewhat elongated structure of the molecule is a feature common in liquid crystalline materials. Derivatives could be designed to exhibit specific liquid crystal phases.
Molecular Probes and Sensors: By incorporating fluorophores or other reporter groups, derivatives could be developed as chemical sensors that respond to specific analytes or environmental changes.
Investigating these niche applications will require a multidisciplinary approach, combining advanced synthesis with materials science and chemical biology to unlock new and valuable uses for this versatile chemical structure.
Interactive Data Table: Future Research Focus
| Section | Research Focus | Key Techniques & Methodologies | Primary Challenge |
|---|---|---|---|
| 7.1 | Enantio/Diastereoselective Synthesis | Asymmetric Catalysis, Biocatalysis, Chiral Ligand Design | Achieving high stereocontrol and yield. |
| 7.2 | Novel Reactivity Patterns | C-H Activation, Photochemistry, Electrochemistry | Controlling selectivity at multiple reactive sites. |
| 7.3 | AI/ML in Synthesis | Reaction Prediction Algorithms, Generative Models | Acquisition of large, high-quality training datasets. |
| 7.4 | Automated Flow Chemistry | Microreactors, High-Throughput Experimentation (HTE) | Adapting batch syntheses to continuous flow. |
| 7.5 | Real-time Reaction Analysis | In-situ Spectroscopy (NMR, MS, IR), Process Analytical Technology | Data processing and integration for real-time control. |
| 7.6 | Advanced Computational Modeling | Multi-scale Simulations (QM/MM, MD) | Computational cost and accuracy for complex systems. |
| 7.7 | Novel Niche Applications | Polymer Science, Medicinal Chemistry Screening | Identifying and validating new functional properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
